molecular formula C13H12N2O B231068 (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone

(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone

Cat. No.: B231068
M. Wt: 212.25 g/mol
InChI Key: UMWGZHFLXVNCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a phenyl group attached to the 2,6-dimethyl-4-pyrimidinyl moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone can be achieved through several methods. One common approach involves the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K2S2O8) . Another method includes the ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . These reactions typically occur under mild conditions and offer good yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol as a solvent.

    Substitution: Halogenated derivatives, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyrimidine derivatives.

Comparison with Similar Compounds

(2,6-dimethyl-4-pyrimidinyl)(phenyl)methanone can be compared with other pyrimidine derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its diverse applications and reactivity.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(2,6-dimethylpyrimidin-4-yl)-phenylmethanone

InChI

InChI=1S/C13H12N2O/c1-9-8-12(15-10(2)14-9)13(16)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

UMWGZHFLXVNCGR-UHFFFAOYSA-N

SMILES

CC1=NC(=NC(=C1)C(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.